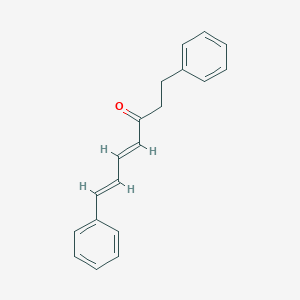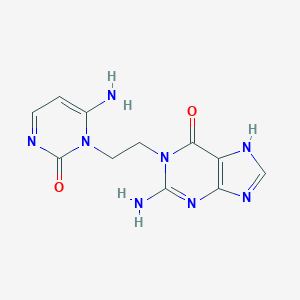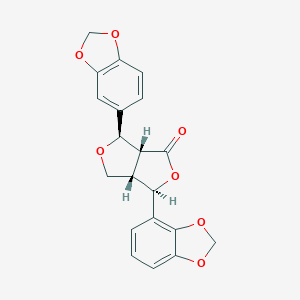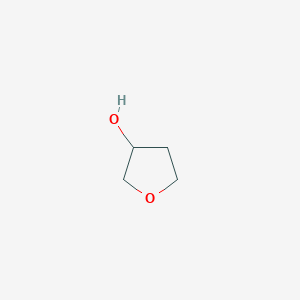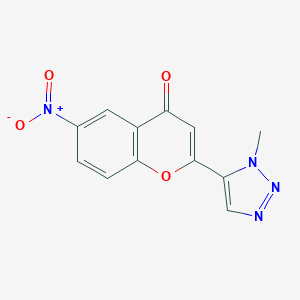
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a triazole ring and a nitro group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an alkyne and an azide.
Nitration: The nitro group can be introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific interactions with molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-5-yl)-6-nitro-: Lacks the methyl group on the triazole ring.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-amino-: Contains an amino group instead of a nitro group.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-hydroxy-: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group and the specific substitution pattern in 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one imparts unique chemical and biological properties, distinguishing it from similar compounds
Propriétés
Numéro CAS |
131924-52-2 |
|---|---|
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
Clé InChI |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Key on ui other cas no. |
131924-52-2 |
Synonymes |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


